N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c15-12(17)9-3-6-21-14(9)16-13(18)8-1-2-10-11(7-8)20-5-4-19-10/h1-3,6-7H,4-5H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKTXBKSYSUTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the carbamoyl and carboxamide groups. The benzodioxine moiety is then introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sulfonamide Derivatives (–5)
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkyl/aralkyl derivatives (e.g., 5a–e ) were synthesized via reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides followed by alkylation. These derivatives retain the benzodioxine core but replace the carboxamide-thiophene moiety with sulfonamide groups .
Carboxamide Derivatives (–16)
- Anti-diabetic carboxamides (e.g., 7a–l ): Synthesized by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with bromoacetamides. These compounds feature acetamide-linked phenyl groups instead of thiophene-carbamoyl substituents .
- Thiazole- and adamantyl-linked carboxamides : Examples include N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide () and N-(2-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (), which modify the carboxamide’s nitrogen substituent .
Target Compound’s Unique Features
The thiophene-3-carbamoyl group in the target compound distinguishes it from sulfonamides and other carboxamides.
Table 1: Antibacterial and Enzyme Inhibitory Activities of Analogs
Key Observations:
- Sulfonamide derivatives (e.g., 5a) showed moderate antibacterial activity against E. coli but were inactive against S. aureus and P. aeruginosa .
- Carboxamide derivatives (e.g., 7i , 7k ) exhibited weak-to-moderate α-glucosidase inhibition, indicating possible utility in diabetes management .
Structure-Activity Relationships (SAR)
Substituent Effects :
- Alkyl/aralkyl chains in sulfonamides (5a–e ) enhanced antibacterial activity but reduced lipoxygenase inhibition .
- Electron-withdrawing groups (e.g., halogens) in carboxamides (–16 ) may improve target binding but require further validation.
Core Modifications :
- The benzodioxine core is critical for maintaining planar geometry, facilitating interactions with enzymes or bacterial targets.
- Replacement of sulfonamide with carboxamide groups (as in the target compound) could alter pharmacokinetic properties, such as metabolic stability.
Biological Activity
N-(3-Carbamoylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxine moiety and a thiophene group. Its molecular formula is , with a molecular weight of 252.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of the compound, it was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial properties.
Case Study 2: Cancer Cell Lines
A series of experiments were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment, suggesting potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
